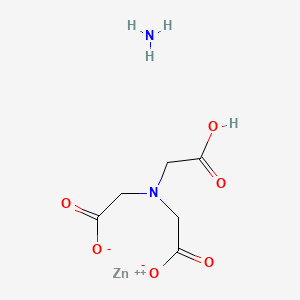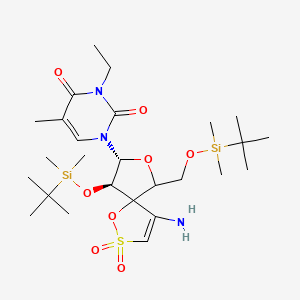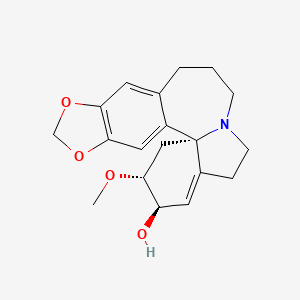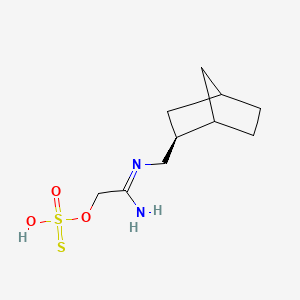
p-Arsenoso-N-(cyanomethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Arsenoso-N-(cyanomethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an arsenoso group and a cyanomethyl group attached to the benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-Arsenoso-N-(cyanomethyl)benzamide typically involves the reaction of p-arsenosoaniline with cyanomethylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of arsenic(V) compounds.
Reduction: The compound can be reduced to form arsenic(III) derivatives.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyanide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Arsenic(V) compounds.
Reduction: Arsenic(III) derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
p-Arsenoso-N-(cyanomethyl)benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex arsenic-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of certain diseases.
Industry: It is used in the development of new materials and as a corrosion inhibitor for metals.
Mécanisme D'action
The mechanism of action of p-Arsenoso-N-(cyanomethyl)benzamide involves its interaction with cellular components. The arsenoso group can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and induce apoptosis in cancer cells. The cyanomethyl group can also participate in reactions that modify the structure and function of proteins.
Similar Compounds:
N-(cyanomethyl)benzamide: Lacks the arsenoso group but shares the cyanomethylbenzamide structure.
p-Arsenosoaniline: Contains the arsenoso group but lacks the cyanomethylbenzamide structure.
N-(phenylsulfonyl)cyanomethylbenzamide: Contains a phenylsulfonyl group instead of the arsenoso group.
Uniqueness: this compound is unique due to the presence of both the arsenoso and cyanomethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
| 5425-13-8 | |
Formule moléculaire |
C9H7AsN2O2 |
Poids moléculaire |
250.09 g/mol |
Nom IUPAC |
4-arsoroso-N-(cyanomethyl)benzamide |
InChI |
InChI=1S/C9H7AsN2O2/c11-5-6-12-9(13)7-1-3-8(10-14)4-2-7/h1-4H,6H2,(H,12,13) |
Clé InChI |
WQYUHYHVVWEEMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NCC#N)[As]=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Nitro-6b,7a,8,9-tetrahydrobenzo[1,12]tetrapheno[8,9-b]oxirene-8,9-diol](/img/structure/B12795843.png)
![2-[2-[(1-Oxo-2-propenyl)oxy]ethoxy]ethyl 2-(4-chlorobenzoyl)benzoate](/img/structure/B12795852.png)



